alpha-d-Threofuranose

C-nucleoside synthesis asymmetric catalysis stereoselective cyclocondensation

Alpha-D-Threofuranose (CAS 80877-72-1) is a four-carbon tetrose sugar in the furanose ring configuration, with molecular formula C₄H₈O₄ and molecular weight 120.10 g/mol. This compound exists as a white to slightly yellow, odorless crystalline powder with a melting point of approximately 190°C with decomposition, and is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 80877-72-1
Cat. No. B12732185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Threofuranose
CAS80877-72-1
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)O)O)O
InChIInChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1
InChIKeyFMAORJIQYMIRHF-UZBSEBFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Threofuranose (CAS 80877-72-1): Technical Specifications and Baseline Characterization for Procurement Decisions


Alpha-D-Threofuranose (CAS 80877-72-1) is a four-carbon tetrose sugar in the furanose ring configuration, with molecular formula C₄H₈O₄ and molecular weight 120.10 g/mol . This compound exists as a white to slightly yellow, odorless crystalline powder with a melting point of approximately 190°C with decomposition, and is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether . Alpha-D-threofuranose serves as a critical building block for C-nucleoside synthesis and is the D-enantiomer counterpart to the more extensively studied alpha-L-threofuranose that forms the backbone of threose nucleic acid (TNA) [1]. Gas-phase computational studies have determined its heat of formation (ΔHf) to be -168.3 kcal/mol, distinguishing it from its β-anomer (-169.2 kcal/mol) and from erythrofuranose isomers [2].

Why Generic Substitution Fails: Critical Differentiators of Alpha-D-Threofuranose in Synthetic and Therapeutic Applications


Substitution of alpha-D-threofuranose with its enantiomer (alpha-L-threofuranose), other anomers (β-threofuranose), or alternative tetrose sugars (e.g., erythrofuranose) is not scientifically defensible without explicit experimental validation. Enantiomers exhibit opposite stereoselectivity in asymmetric cyclocondensation reactions, with alpha-D-threofuranose yielding the opposite stereochemical outcome compared to the L-isomer under identical organocatalytic conditions [1]. Thermodynamically, alpha-D-threofuranose (-168.3 kcal/mol) is less stable than its β-anomer (-169.2 kcal/mol), which directly impacts anomeric equilibrium, glycosidic bond formation kinetics, and the conformational preferences of derived oligonucleotides [2]. Furthermore, while alpha-L-threofuranose forms the canonical TNA backbone with demonstrated exonuclease resistance and serum stability, these properties cannot be assumed for the D-enantiomer-derived polymers; the stereochemical inversion fundamentally alters helix geometry, base-pairing fidelity, and polymerase recognition [3]. Substitution without direct comparative data risks synthetic failure, compromised product stereochemical purity, and invalid biological activity assessment.

Quantitative Differentiation Evidence: Alpha-D-Threofuranose Versus Comparators


Opposite Stereoselectivity in Asymmetric C-Nucleoside Synthesis: Alpha-D vs. Alpha-L Enantiomer

Alpha-D-threofuranose and its alpha-L enantiomer exhibit high yet opposite stereoselectivity when used as substrates in asymmetric Hantzsch cyclocondensation reactions to form C-nucleoside enantiomers. Under identical L-proline organocatalytic conditions, the formyl alpha-L-C-threofuranoside and the alpha-D-isomer each reacted with diastereomeric excess (de) >95%, producing the pair of alpha-threofuranose C-nucleoside enantiomers [1]. This stereodivergence demonstrates that the D- and L- enantiomers are not interchangeable substrates; their opposite stereochemical outcomes necessitate enantiomer-specific synthetic route design.

C-nucleoside synthesis asymmetric catalysis stereoselective cyclocondensation organocatalysis

Thermodynamic Stability Ranking: Alpha-D-Threofuranose Relative to Beta Anomer and Erythrofuranose Isomers

Computational gas-phase heat of formation (ΔHf) values provide a quantitative ranking of intrinsic molecular stability among tetrose furanose isomers. Alpha-D-threofuranose exhibits a ΔHf of -168.3 kcal/mol, which is less stable than its β-anomer (-169.2 kcal/mol) by 0.9 kcal/mol, and less stable than alpha-erythrofuranose (-170.8 kcal/mol) by 2.5 kcal/mol [1]. This thermodynamic ordering (alpha-erythrofuranose > beta-erythrofuranose ≈ beta-threofuranose > alpha-threofuranose) predicts that alpha-D-threofuranose is the least thermodynamically favored furanose among the four tetrose isomers evaluated, with implications for anomeric equilibrium ratios and glycosylation reaction driving forces.

thermodynamic stability gas-phase calculations anomerization tetrose energetics

Inferred Biostability Advantage of Threofuranose-Based Oligonucleotides Over Natural Nucleic Acids

While direct biostability data for alpha-D-threofuranose-derived polymers is not yet available, extensive quantitative data for alpha-L-threofuranose-based TNA establishes a class-level stability profile that is relevant for understanding the potential of the threofuranose scaffold. TNA aptamers incubated in 50% human blood serum for seven days retained target binding with only a minor change in affinity, whereas DNA aptamers were completely degraded and lost all binding capacity under identical conditions [1]. Under acidic conditions (pH 3.3 at 90°C), TNA was significantly more resistant to acid-mediated degradation than both DNA and RNA, with mechanistic studies attributing this to slower depurination rates induced by the 2'-phosphodiester linkage unique to the threofuranose backbone [2]. TNA aptamers selected against HIV reverse transcriptase exhibit K_D values of ~0.4-4.0 nM and remain active in the presence of nucleases, demonstrating complete refractoriness to nuclease digestion [3].

exonuclease resistance serum stability aptamer biostability oligonucleotide therapeutics

Binding Affinity of Threofuranose-Based Aptamers: Quantitative Comparison with DNA Aptamers

Alpha-L-threofuranose-based TNA aptamers selected against small-molecule targets demonstrate binding affinities comparable to or better than the best previously reported DNA aptamers. Selection experiments against ochratoxin A (OTA) yielded TNA aptamers with affinities in the mid-nanomolar range; the best binders possessed K_D values comparable to or better than the best previously reported DNA aptamer to OTA [1]. In a separate study, a detailed kinetic analysis of 136 TNA aptamers yielded a narrow range of equilibrium dissociation constants (K_D = ~1-15 nM) that were consistent between two experimental replicates [2]. TNA aptamers targeting HIV reverse transcriptase exhibit even higher affinities with K_D values of ~0.4-4.0 nM [3].

aptamer binding affinity KD values XNA selection molecular recognition

Evidence-Backed Application Scenarios for Alpha-D-Threofuranose Procurement


Stereospecific Synthesis of D-Configuration C-Nucleoside Enantiomers

Alpha-D-threofuranose is the requisite starting material for synthesizing the D-configuration enantiomer of alpha-threofuranose C-nucleosides via asymmetric organocatalytic Hantzsch cyclocondensation. Under L-proline catalysis, alpha-D-threofuranose-derived substrates react with >95% diastereomeric excess to produce the D-enantiomer, while the L-isomer yields the opposite stereochemical outcome [1]. This scenario applies to medicinal chemistry programs requiring enantiopure C-nucleoside libraries, particularly where D-configuration nucleoside analogs are being explored for antiviral or anticancer activity. Procurement should specify stereochemical purity specifications given the divergent outcomes.

Development of D-Configuration Xenobiotic Nucleic Acid (D-TNA) Polymers

Alpha-D-threofuranose serves as the foundational building block for synthesizing the D-enantiomer counterpart to alpha-L-threose nucleic acid (L-TNA). While L-TNA has been extensively characterized for exonuclease resistance, serum stability (7-day retention of function in 50% serum) [2], and high-affinity aptamer generation (K_D = ~0.4-4.0 nM) [3], D-TNA remains largely unexplored. Researchers investigating stereochemical effects on XNA properties—including helix handedness, base-pairing thermodynamics, polymerase compatibility, and in vivo biodistribution—require alpha-D-threofuranose as the monomer precursor. This scenario is particularly relevant for groups developing mirror-image XNA therapeutics or investigating the origin-of-life relevance of D-sugar nucleic acid alternatives.

Comparative Thermodynamic and Anomerization Studies of Tetrose Sugars

Alpha-D-threofuranose, with a gas-phase ΔHf of -168.3 kcal/mol, occupies the least thermodynamically stable position among the four tetrose furanose isomers evaluated (α-erythrofuranose -170.8 kcal/mol; β-erythrofuranose -169.3 kcal/mol; β-threofuranose -169.2 kcal/mol) [4]. This thermodynamic ranking makes alpha-D-threofuranose a valuable compound for fundamental studies of furanose anomerization kinetics, ring-chain tautomerism equilibria, and the energetic landscape of prebiotic sugar formation. Procurement for physical organic chemistry investigations should consider the compound's inherent instability relative to its β-anomer and the need for storage conditions that minimize anomerization.

Oligonucleotide End-Capping and Exonuclease Protection Strategy Development

Recent studies on eTNA (alpha-D-erythrofuranose-based XNA) as an end-capping modification for oligonucleotides demonstrate that modified furanose sugars affect binding positions in phosphodiesterase active sites, preventing hydrolysis and enhancing exonuclease resistance [5]. While alpha-D-threofuranose itself has not yet been evaluated for end-capping applications, its close structural relationship to alpha-D-erythrofuranose (epimeric at C3) positions it as a candidate for systematic structure-activity relationship studies of furanose-based end-caps. Procurement for this scenario would support comparative investigations of TNA (alpha-L-threofuranose), eTNA (alpha-D-erythrofuranose), and D-TNA (alpha-D-threofuranose) capping efficiencies.

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